N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound. The exact description of this compound is not available in the current resources123.
Synthesis Analysis
The specific synthesis process for “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide” is not available in the current resources456.
Molecular Structure Analysis
The molecular structure of “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide” is not available in the current resources451.
Chemical Reactions Analysis
The specific chemical reactions involving “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide” are not available in the current resources457.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide” are not available in the current resources457.
Scientific Research Applications
Chemical Synthesis and Reactivity
The ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium leading to various chemical transformations signifies the compound's reactivity and utility in organic synthesis. For instance, its condensation with electrophilic compounds such as benzophenone and carbon dioxide forms diverse chemical structures, including carbinols and acids. This demonstrates the sulfonamide's role in facilitating complex chemical reactions and its potential as a building block in organic chemistry Hamao Watanabe et al., 1969.
Pharmacological Properties and Cancer Research
Another significant area of application is in the development of novel small molecule inhibitors for cancer therapy. For example, studies have identified sulfonamide analogs as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, showcasing the compound's relevance in anticancer agent development. These findings underline the potential of sulfonamide derivatives in targeting cancer cell growth and proliferation J. Mun et al., 2012.
Analytical and Environmental Applications
The neurotoxicity evaluation of N-butylbenzenesulfonamide (NBBS) in Sprague-Dawley male rats highlights its significance in environmental and toxicological studies. While NBBS is a related compound, it underscores the importance of sulfonamides in understanding chemical toxicity, environmental impact, and safety assessments. These studies provide insights into the compound's behavior in biological systems and its potential environmental footprint C. Rider et al., 2012.
Safety And Hazards
Future Directions
The future directions for the research and application of “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide” are not available in the current resources184.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed and accurate information, it’s recommended to refer to scientific literature or consult with a chemistry professional.
properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-4-5-9-17(15-8-10-22(18,19)12-15)23(20,21)16-7-6-13(2)14(3)11-16/h6-7,11,15H,4-5,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUCCEHZTPMQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.